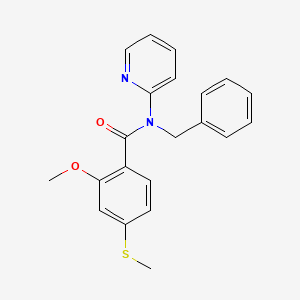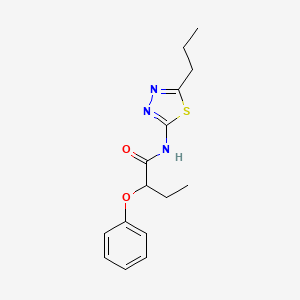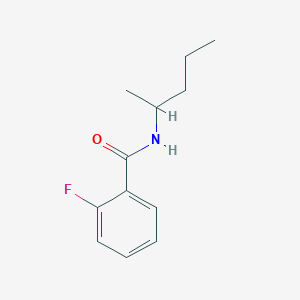
N-benzyl-2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyl group, a methoxy group, a methylsulfanyl group, and a pyridinyl group attached to the benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting 2-methoxy-4-(methylsulfanyl)benzoic acid with an appropriate amine, such as pyridin-2-ylamine, under dehydrating conditions.
Benzylation: The benzyl group can be introduced by reacting the intermediate product with benzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-benzyl-2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution of the methoxy group could yield a variety of substituted benzamides.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of N-benzyl-2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
相似化合物的比较
Similar Compounds
N-benzyl-2-methoxybenzamide: Lacks the methylsulfanyl and pyridinyl groups.
N-benzyl-4-(methylsulfanyl)benzamide: Lacks the methoxy and pyridinyl groups.
N-(pyridin-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide: Lacks the benzyl group.
Uniqueness
N-benzyl-2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide is unique due to the combination of functional groups it possesses. This unique structure can impart specific chemical and biological properties that are not observed in similar compounds.
属性
分子式 |
C21H20N2O2S |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
N-benzyl-2-methoxy-4-methylsulfanyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H20N2O2S/c1-25-19-14-17(26-2)11-12-18(19)21(24)23(20-10-6-7-13-22-20)15-16-8-4-3-5-9-16/h3-14H,15H2,1-2H3 |
InChI 键 |
MSJUFCWDEHGUMD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)SC)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
溶解度 |
>54.7 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chlorophenoxy)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14960380.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone](/img/structure/B14960392.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B14960397.png)
![2-(4-chlorophenyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14960398.png)




![4-(acetylamino)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14960426.png)
![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B14960439.png)



